Selenophene-2-sulfinicacid
Description
Contextualization within Advanced Heterocyclic Systems Research
Heterocyclic compounds, cyclic molecules containing at least one heteroatom, are fundamental to many areas of chemical science, including medicinal chemistry and materials science. derpharmachemica.comignited.in Selenophenes, the selenium analogs of thiophenes and furans, are a cornerstone of selenium-based heterocyclic chemistry. ontosight.ai Research into advanced heterocyclic systems increasingly involves the integration of selenium due to its distinct electronic properties and atomic size compared to sulfur. mdpi.com
The study of selenophenes is driven by their utility in creating novel materials and biologically active molecules. researchgate.netnih.gov They are key building blocks for organic conductors, light-emitting materials, and photosensitizers. chim.itnih.gov The selenophene (B38918) ring can be strategically functionalized to tune its electronic and physical properties. chim.it For instance, the introduction of a sulfinic acid group at the 2-position of the selenophene ring, creating selenophene-2-sulfinic acid, introduces a highly functional and reactive moiety. This positions the compound at the intersection of several key research areas, including the synthesis of complex heterocycles and the exploration of novel reactivity patterns. chim.it The development of synthetic methods for such specialized heterocycles is an active area of research, often involving cyclization reactions as a powerful tool. researchgate.netchim.it
Significance as a Heterocyclic Organoselenium-Sulfur Compound
The presence of both selenium and sulfur within the same molecule, as in selenophene-2-sulfinic acid, gives rise to a unique chemical entity with potential for novel applications. Organoselenium compounds are recognized for their diverse biological activities and synthetic versatility. researchgate.netscispace.com Similarly, organosulfur compounds, particularly sulfinic acids and their derivatives, are important intermediates in organic synthesis. nih.gov
The combination of a selenophene ring and a sulfinic acid group creates a bifunctional molecule. The selenophene core provides a stable, aromatic platform that can be further modified, while the sulfinic acid group offers a reactive handle for a variety of chemical transformations. nih.govmdpi.com This duality is significant for the design of complex molecules where the interplay between the selenium and sulfur moieties can lead to unique reactivity or material properties. For example, the synthesis of 3-(arylsulfonyl)benzoselenophenes has been achieved using sulfinic acids as reagents, demonstrating the utility of the sulfinic acid group in forming new carbon-sulfur bonds on a selenium-containing scaffold. nih.govresearchgate.net The study of such dual-heteroatom systems contributes to a deeper understanding of the chemistry of organochalcogen compounds and opens avenues for the development of new functional materials and molecules with specific properties. researchgate.netethernet.edu.et
Evolution of Selenophene and Sulfinic Acid Chemistry: Foundational Concepts
The chemistry of selenophene-2-sulfinic acid is built upon the well-established fields of selenophene chemistry and sulfinic acid chemistry.
Selenophene Chemistry: The synthesis of selenophenes has evolved significantly over the years. nih.gov Early methods often involved harsh conditions, but modern approaches focus on milder, more efficient syntheses. chim.it Common strategies include the cyclization of precursors containing a selenium electrophile or nucleophile with an acyclic π-system. researchgate.net The reactivity of the selenophene ring has also been extensively studied, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups. chim.itmdpi.com
Sulfinic Acid Chemistry: Sulfinic acids (RSO₂H) are organosulfur oxoacids that are structurally analogous to carboxylic acids but are typically more acidic. nih.govwikipedia.org They are known to be somewhat unstable, often disproportionating to sulfonic acids and thiosulfonates. wikipedia.org Consequently, they are frequently prepared in situ from more stable sulfinate salts. wikipedia.org A key aspect of their chemistry is their nucleophilic character, which allows them to react with various electrophiles. nih.gov The sulfur atom in sulfinic acids is pyramidal, making them chiral. wikipedia.org Their reactivity is influenced by their ability to act as hydrogen-atom donors in radical reactions. nih.gov The study of sulfinic acids has provided a toolbox of reactions that can be applied to the functionalization of heterocyclic systems, including selenophenes.
The convergence of these two fields of chemistry provides the foundation for understanding the synthesis, properties, and potential applications of selenophene-2-sulfinic acid.
Properties
Molecular Formula |
C4H4O2SSe |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
selenophene-2-sulfinic acid |
InChI |
InChI=1S/C4H4O2SSe/c5-7(6)4-2-1-3-8-4/h1-3H,(H,5,6) |
InChI Key |
UCRMKPZRESZMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Selenophene 2 Sulfinic Acid and Its Precursors
Direct Synthesis Approaches to Selenophene-2-sulfinic Acid
Direct approaches to introduce a sulfinic acid group at the 2-position of the selenophene (B38918) ring primarily rely on the generation of a nucleophilic selenophenyl species that can react with a suitable electrophilic sulfur dioxide source.
Strategies Involving Direct Functionalization of Selenophene Ring Systems
The direct functionalization of the selenophene ring at the C2 position is a feasible approach, drawing parallels from the well-established chemistry of thiophene (B33073). One of the most promising methods involves the metalation of the selenophene ring to create a potent nucleophile, which is then quenched with sulfur dioxide.
A primary strategy involves the deprotonation of selenophene at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), to form 2-selenienyllithium. This intermediate can then react with sulfur dioxide (SO2) to yield the corresponding lithium selenophene-2-sulfinate, which upon acidic workup, would furnish selenophene-2-sulfinic acid. This method is widely used for the synthesis of thiophene-2-sulfinic acid and is expected to be applicable to selenophene due to the similar acidity of the α-protons.
Alternatively, a Grignard reagent can be prepared from 2-bromoselenophene (B187646) by reaction with magnesium metal. The resulting 2-selenienylmagnesium bromide is also a suitable nucleophile for reaction with sulfur dioxide to produce the magnesium salt of selenophene-2-sulfinic acid, which can then be protonated to give the final product. The reaction between Grignard reagents and sulfur dioxide is a well-established method for the preparation of sulfinic acids. chez-alice.fr
Another potential, albeit less direct, route involves the synthesis of selenophene-2-sulfonyl chloride. This intermediate could then be reduced to the desired sulfinic acid. Common reducing agents for the conversion of sulfonyl chlorides to sulfinic acids include sodium sulfite (B76179) or zinc dust. orgsyn.orgmdpi.com
Approaches Utilizing Pre-formed Sulfinic Acid Moieties
Currently, there is a lack of documented synthetic methods that involve the direct coupling of a pre-formed sulfinic acid moiety to a selenophene ring to form selenophene-2-sulfinic acid. The inherent reactivity of sulfinic acids and their salts makes them more suitable for introduction via the functionalization of an activated selenophene derivative as described above.
Synthesis of the Selenophene Scaffold
The construction of the selenophene ring is a fundamental aspect of obtaining selenophene-2-sulfinic acid and its precursors. Various cyclization strategies have been developed to synthesize the selenophene core from acyclic starting materials. nih.govresearchgate.net
Cyclization-Based Strategies for Selenophene Ring Formation
Cyclization reactions are a powerful tool for the synthesis of the selenophene scaffold, often involving the formation of one or two carbon-selenium bonds in the key ring-closing step. These methods can be broadly classified into intramolecular cyclizations of acyclic precursors containing a selenium atom and electrophilic cyclization reactions.
Intramolecular cyclization of acyclic precursors that already contain a selenium atom and a reactive π-system is a common and effective method for constructing the selenophene ring. mdpi.com These reactions often proceed via 5-endo-dig or 5-exo-dig cyclization pathways.
One notable example is the copper(II)-mediated intramolecular cyclization of (Z)-selenoenynes. In this reaction, a (Z)-selenoenyne, which contains both a double and a triple bond, undergoes a 5-endo-dig cyclization in the presence of a copper(II) salt, such as CuBr2 or CuCl2, to afford 3-haloselenophenes. orgsyn.org The reaction proceeds through the coordination of the copper salt to the alkyne, which activates it towards nucleophilic attack by the selenium atom. Subsequent elimination of an alkyl group from the selenium atom leads to the formation of the aromatic selenophene ring. orgsyn.org
| Entry | Substrate ( (Z)-selenoenyne) | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | R¹=Ph, R²=H | CuBr₂ | THF | RT | 15 | 3-Bromo-2-phenyl-5-butylselenophene | 75 |
| 2 | R¹=4-MeC₆H₄, R²=H | CuBr₂ | THF | RT | 15 | 3-Bromo-2-(4-methylphenyl)-5-butylselenophene | 80 |
| 3 | R¹=4-MeOC₆H₄, R²=H | CuBr₂ | THF | RT | 15 | 3-Bromo-2-(4-methoxyphenyl)-5-butylselenophene | 78 |
| 4 | R¹=Ph, R²=H | CuCl₂ | MeCN | 50 | 15 | 3-Chloro-2-phenyl-5-butylselenophene | 72 |
| 5 | R¹=n-Pr, R²=H | CuBr₂ | THF | RT | 15 | 3-Bromo-2-propyl-5-butylselenophene | 65 |
Table 1: Examples of Intramolecular Cyclization of (Z)-selenoenynes. orgsyn.org
Electrophilic cyclization is another powerful strategy for the synthesis of selenophenes. In this approach, an acyclic precursor containing a nucleophilic selenium atom and a π-system is treated with an electrophile. The electrophile activates the π-system, initiating an intramolecular attack by the selenium atom to form the selenophene ring. nih.gov
A common method involves the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes to produce benzo[b]selenophenes. nih.gov These precursors can be synthesized via Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes. The subsequent cyclization can be induced by a variety of electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov The reaction is typically fast and proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov
| Entry | Substrate (1-(1-alkynyl)-2-(methylseleno)arene) | Electrophile | Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 1 | R=n-C₈H₁₇ | I₂ | CH₂Cl₂ | RT | 30 min | 2-Octyl-3-iodobenzo[b]selenophene | 99 |
| 2 | R=Ph | I₂ | CH₂Cl₂ | RT | 30 min | 2-Phenyl-3-iodobenzo[b]selenophene | 98 |
| 3 | R=SiMe₃ | I₂ | CH₂Cl₂ | RT | 30 min | 2-(Trimethylsilyl)-3-iodobenzo[b]selenophene | 95 |
| 4 | R=n-C₈H₁₇ | Br₂ | CH₂Cl₂ | RT | 3 h | 2-Octyl-3-bromobenzo[b]selenophene | 85 |
| 5 | R=Ph | NBS | CH₂Cl₂ | RT | 30 min | 2-Phenyl-3-bromobenzo[b]selenophene | 92 |
| 6 | R=n-C₈H₁₇ | PhSeBr | CH₂Cl₂ | RT | 30 min | 2-Octyl-3-(phenylselenyl)benzo[b]selenophene | 88 |
Table 2: Examples of Electrophilic Cyclization for the Synthesis of Benzo[b]selenophenes. nih.gov
Selenophene Synthesis from Inorganic Selenium Precursors (e.g., Elemental Selenium, Selenium Dioxide, Sodium Selenide)
The use of simple, readily available inorganic selenium compounds as the selenium source is an economical and practical approach for constructing the selenophene ring. researchgate.net
Elemental Selenium (Se): Elemental selenium is a versatile precursor for selenophene synthesis. researchgate.net It can react with various organic substrates under different conditions. For example, the reaction of 1,3-diynes with elemental selenium is a known method for producing selenophenes. mdpi.com A mixture of elemental selenium and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is commonly used to generate selenide (B1212193) ions in situ for subsequent reactions. researchgate.net This Se/NaBH₄ system can be used to synthesize 3-substituted selenophenes from precursors like 2-alkyl-1-chlorobut-3-yn-2-ol. researchgate.net Additionally, a copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium offers a straightforward, atom-economical route to 2,5-disubstituted selenophenes. rsc.org In the gas phase, acetylene (B1199291) reacts with elemental selenium at high temperatures (around 300 °C) to produce selenophene, although yields may be modest. wikipedia.orgingentaconnect.com
Selenium Dioxide (SeO₂): Selenium dioxide has been employed in the synthesis of selenophenes from 1,3-dienes that contain a carbonyl group. researchgate.netacs.org This reaction is believed to proceed through a [4+2] cycloaddition between the diene and selenium dioxide, leading to high yields of the corresponding selenophene derivatives. acs.org
Sodium Selenide (Na₂Se): Sodium selenide, often generated in situ from elemental selenium and a reducing agent like NaBH₄, is a key nucleophilic reagent for selenophene synthesis. researchgate.netnih.gov It reacts with various difunctionalized organic precursors. For instance, the Fiesselmann procedure involves the reaction of a β-chloro-aldehyde with sodium selenide, followed by treatment with ethyl bromoacetate (B1195939), to form substituted selenophenes. wikipedia.org Sodium selenide can also react with ketene (B1206846) dithioacetals in the presence of reagents like ethyl bromoacetate or chloroacetonitrile (B46850) to yield substituted selenophenes. researchgate.net
| Selenium Source | Co-reactant(s) | Key Conditions | Product Type | Ref. |
| Elemental Se | Acetylene | ~300 °C, Gas phase | Selenophene | wikipedia.orgingentaconnect.com |
| Elemental Se / NaBH₄ | 1-Halo-2-acetylenylbenzenes | Ethanol (B145695), Basic dehydration | 3-Substituted selenophenes | researchgate.net |
| Elemental Se | Terminal alkynes | Copper catalyst, DBU | 2,5-Disubstituted selenophenes | mdpi.comrsc.org |
| Selenium Dioxide | 1,3-Dienes with carbonyl group | 1,4-Dioxane/Pyridine, 80 °C | Substituted selenophenes | researchgate.netacs.org |
| Sodium Selenide | β-Chloro-aldehyde, Ethyl bromoacetate | Fiesselmann procedure | Substituted selenophenes | wikipedia.org |
| Sodium Selenide | Ketene dithioacetals, Ethyl bromoacetate | - | Substituted selenophenes | researchgate.net |
Photoredox-Catalyzed Selenophene Synthesis Pathways
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. acs.org While its application to selenophene synthesis is a developing area, photoredox strategies have been successfully used to construct other selenium-containing heterocycles. For instance, a photoredox-catalyzed approach has been described for synthesizing C-benzoselenazolyl glycosides from 2-isocyanoaryl selenoethers. nih.gov This indicates the potential for developing similar radical-based cyclization strategies for the synthesis of the selenophene core itself. researchgate.netacs.org The generation of radical intermediates under photoredox conditions could provide novel pathways for the cyclization of appropriately designed acyclic precursors to form the selenophene ring. acs.org
Synthesis of the Sulfinic Acid Moiety
Once the selenophene ring is formed and appropriately functionalized (e.g., with a thiol or a group that can be converted to a sulfonyl chloride), the next crucial step is the introduction of the sulfinic acid group at the 2-position.
Oxidative Generation of Sulfinic Acids
The oxidation of thiols (R-SH) is a direct route to sulfinic acids (R-SO₂H). This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the corresponding sulfonic acid (R-SO₃H). acs.orgacs.org Various oxidizing agents can be employed. A controlled oxidation of an organic compound containing a sulfhydryl group can be achieved using a weak oxidizing agent at low temperatures. google.com For example, thiols can be oxidized to sulfinic acids, which are intermediates in the pathway to sulfonic acids. acs.orggoogle.com An electrochemical oxidative coupling of thiophenols with alcohols can produce sulfinic esters, which can then be hydrolyzed to the desired sulfinic acids. organic-chemistry.orgorganic-chemistry.org
Reductive Synthesis of Sulfinic Acids and their Salts
A common and reliable method for preparing sulfinic acids or their more stable salt forms is the reduction of sulfonyl chlorides (R-SO₂Cl). wikipedia.orgresearchgate.net Various reducing agents can be used for this purpose. Metals like zinc or iron are classic reagents for this reduction. wikipedia.org Sulfinate salts can be generated by the reduction of sulfonyl chlorides, and these salts can then be acidified in situ to produce the sulfinic acid. wikipedia.org Another approach involves the reaction of Grignard reagents with sulfur dioxide, which forms a magnesium sulfinate salt that can be subsequently protonated. wikipedia.org
Methodologies for Converting Related Sulfur Compounds to Sulfinic Acids
Beyond direct oxidation of thiols and reduction of sulfonyl chlorides, other sulfur-containing functional groups can serve as precursors to sulfinic acids.
From Sulfones: A method for converting methyl sulfones to sulfinic acids involves alkylation followed by an in situ elimination reaction. organic-chemistry.org An oxidation-free method involves the use of sulfone-substituted benzothiazole (B30560) derivatives, which under mild conditions can be converted to sulfinic acids and their salts. organic-chemistry.org
From Sulfonamides: Primary sulfonamides can be converted to sulfinates through a reductive deamination process, which can then be hydrolyzed to the sulfinic acid. organic-chemistry.org
From Thiolacetates: Alkyl and aryl thiolacetates can be converted into the corresponding sulfinyl chlorides, which are direct precursors to sulfinic acids and their esters. tandfonline.com
From Sulfonyl Chlorides to Sulfinamides: Sulfonyl chlorides can be reduced in situ and reacted with amines to form sulfinamides, which represent another class of sulfinic acid derivatives. nih.gov This highlights the versatility of sulfonyl chlorides as precursors. nih.govrsc.org
| Precursor Compound | Reagent(s) | Product | Ref. |
| Thiol (R-SH) | Weak oxidizing agent | Sulfinic Acid (R-SO₂H) | google.com |
| Sulfonyl Chloride (R-SO₂Cl) | Zinc, Iron, or other reducing agents | Sulfinate Salt / Sulfinic Acid | wikipedia.org |
| Grignard Reagent (R-MgX) | Sulfur Dioxide (SO₂) | Sulfinate Salt / Sulfinic Acid | wikipedia.org |
| Methyl Sulfone | Benzylic halide, Base | Sulfinic Acid | organic-chemistry.org |
| Primary Sulfonamide | N-Heterocyclic Carbene (NHC) catalyst | Sulfinate / Sulfinic Acid | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Selenophene 2 Sulfinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. A full suite of 1D and 2D NMR experiments would be required for the unambiguous assignment of all proton, carbon, and selenium signals in Selenophene-2-sulfinic acid.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the selenophene (B38918) ring (H3, H4, and H5). Based on data from similar compounds like selenophene-2-carboxylic acid, these protons would appear as multiplets due to spin-spin coupling. chemicalbook.com The H5 proton, being adjacent to the selenium atom, is typically the most deshielded. A broad singlet, exchangeable with D₂O, would be expected for the acidic proton of the sulfinic acid group (-SO₂H).
¹³C NMR: The carbon NMR spectrum should display four signals for the four unique carbon atoms in the selenophene ring. The carbon atom directly attached to the sulfinic acid group (C2) would be significantly influenced by the substituent's electronic effects. The chemical shifts would provide key information about the electronic environment of each carbon atom.
⁷⁷Se NMR: With a natural abundance of 7.63%, the ⁷⁷Se isotope (spin I = ½) provides a direct way to probe the selenium atom's environment. huji.ac.il For selenophene derivatives, the ⁷⁷Se chemical shift is expected to fall within a characteristic range. acs.orgnih.govnetlify.apporganicchemistrydata.org Furthermore, coupling between ⁷⁷Se and adjacent protons (e.g., H3 and H5) would be observable as satellite peaks in both the ⁷⁷Se and ¹H spectra, providing definitive evidence of their connectivity. chemicalbook.comhuji.ac.il
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |
|---|---|---|---|
| ¹H (Ring Protons) | ~7.0 - 8.5 | Doublet of doublets | Confirms the selenophene ring structure and substitution pattern. |
| ¹H (Sulfinic Acid) | Variable, broad | Singlet (exchangeable) | Identifies the acidic proton of the -SO₂H group. |
| ¹³C (Ring Carbons) | ~125 - 145 | N/A | Shows the four distinct carbon environments of the substituted ring. |
| ⁷⁷Se | ~550 - 650 | N/A | Directly confirms the presence and electronic environment of the selenium atom. |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of the protons on the selenophene ring by showing cross-peaks between adjacent protons (H3-H4, H4-H5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the protonated ring carbons (C3, C4, C5).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be essential for assigning the quaternary carbon (C2) by observing correlations from H3 and H4. It could also confirm the assignment of C5 through correlation with H4.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a small, planar molecule, NOESY is less critical but could confirm through-space proximities between adjacent protons on the ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns. nih.govlibretexts.org
For Selenophene-2-sulfinic acid, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the multiple naturally occurring isotopes of selenium. actachemscand.org High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₄H₄O₂SSe).
The fragmentation pattern upon ionization would likely involve characteristic losses of small molecules or radicals. libretexts.org Key expected fragmentation pathways include:
Loss of the hydroxyl radical (•OH), resulting in a [M-17]⁺ peak.
Loss of the sulfinyl group (•SO₂H), resulting in a [M-65]⁺ peak corresponding to the selenophenyl cation.
Cleavage of the carbon-sulfur bond, leading to fragments representing the selenophene ring and the sulfinic acid moiety.
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| [M]⁺ | [C₄H₄O₂SSe]⁺ | Molecular ion; its isotopic pattern confirms the presence of one Se atom. |
| [M-17]⁺ | [C₄H₃O₂SSe]⁺ | Indicates the loss of a hydroxyl radical from the sulfinic acid group. |
| [M-65]⁺ | [C₄H₃Se]⁺ | Represents the loss of the entire sulfinic acid group, a common fragmentation pathway. |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Selenophene-2-sulfinic acid would be dominated by absorptions characteristic of both the selenophene ring and the sulfinic acid group. acs.org
Expected characteristic absorption bands include:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group of the sulfinic acid.
C-H Stretch (aromatic): Absorptions appearing just above 3000 cm⁻¹.
S=O Stretch: A strong, characteristic absorption band typically found between 1090 and 1040 cm⁻¹, confirming the presence of the sulfinyl group. aip.orgnih.gov
C=C Stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region, characteristic of the selenophene ring.
S-O Stretch: A strong band typically in the 910-830 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | Aromatic C-H Stretch | Selenophene Ring |
| 2500-3300 (broad) | O-H Stretch | Sulfinic Acid (-SO₂H) |
| ~1500 | C=C Stretch | Selenophene Ring |
| 1090-1040 (strong) | S=O Stretch | Sulfinic Acid (-SO₂H) |
| 910-830 (strong) | S-O Stretch | Sulfinic Acid (-SO₂H) |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive, unambiguous solid-state structure of Selenophene-2-sulfinic acid. glenresearch.com This technique would yield precise data on bond lengths, bond angles, and torsional angles.
Key structural features that would be determined include:
Planarity of the Selenophene Ring: Confirmation of the near-planar geometry of the five-membered ring. researchgate.netresearchgate.net
Bond Lengths: Precise measurement of the C-Se, C-S, S-O, S=O, and C-C bond lengths, offering insight into the bonding and electronic structure.
Geometry at Sulfur: Confirmation of the expected pyramidal geometry at the sulfur atom of the sulfinic acid group. wikipedia.org
Intermolecular Interactions: Identification of hydrogen bonding (e.g., between the sulfinic acid groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing in the solid state.
Reactivity and Reaction Mechanisms of Selenophene 2 Sulfinic Acid
Electrophilic Reactions of Selenophene-2-sulfinic Acid
The electron-rich nature of the selenophene (B38918) ring makes it prone to electrophilic attack. However, the presence of the electron-withdrawing sulfinic acid group at the 2-position significantly influences the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution on the Selenophene Ring
The selenophene ring is inherently activated towards electrophilic aromatic substitution, with a reactivity intermediate between that of furan and thiophene (B33073). Theoretical studies and experimental observations of various selenophene derivatives show a strong preference for substitution at the C2 and C5 positions due to the effective stabilization of the cationic intermediate by the selenium atom.
However, the sulfinic acid group (-SO₂H) is an electron-withdrawing group, and as such, it deactivates the selenophene ring towards electrophilic attack. This deactivating effect is analogous to that of the sulfonic acid group (-SO₃H) on a thiophene ring. Consequently, electrophilic substitution on Selenophene-2-sulfinic acid is expected to be slower than on unsubstituted selenophene.
The directing effect of the 2-sulfinic acid group is anticipated to guide incoming electrophiles primarily to the C5 position. This is because the deactivating effect is most pronounced at the positions ortho and para to the substituent (in this case, C3 and C5, with C5 being electronically favored). The C4 position would be the meta-position and less deactivated. However, in five-membered heterocycles, substitution at the C5 position is generally favored over the C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Selenophene-2-sulfinic Acid
| Electrophilic Reagent | Predicted Major Product |
| Br₂ | 5-Bromo-selenophene-2-sulfinic acid |
| HNO₃/H₂SO₄ | 5-Nitro-selenophene-2-sulfinic acid |
| SO₃/H₂SO₄ | Selenophene-2,5-disulfinic acid |
| RCOCl/AlCl₃ | 5-Acyl-selenophene-2-sulfinic acid |
This table is based on the established principles of electrophilic aromatic substitution on substituted five-membered heterocyclic rings. Specific experimental data for Selenophene-2-sulfinic acid is limited.
Reactions at the Sulfinic Acid Functional Group
The sulfinic acid group itself can undergo reactions with electrophiles, although this is less common than reactions where it acts as a nucleophile. The sulfur atom in a sulfinic acid is in an intermediate oxidation state and can be further oxidized. Strong oxidizing agents will convert the sulfinic acid to the corresponding sulfonic acid (see Section 4.3).
Alkylation of sulfinic acids can occur at either the sulfur or oxygen atom, leading to sulfones or sulfinate esters, respectively. The outcome of the reaction is dependent on the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the more electronegative oxygen atom, while softer electrophiles favor reaction at the sulfur atom.
Nucleophilic Reactions of Selenophene-2-sulfinic Acid
Nucleophilic Attack on the Selenophene Core
The electron-withdrawing nature of the sulfinic acid group makes the selenophene ring more susceptible to nucleophilic aromatic substitution (SNAr) compared to unsubstituted selenophene. For an SNAr reaction to occur, a good leaving group, such as a halogen, must be present on the ring, typically at a position activated by the electron-withdrawing group. For instance, a hypothetical 5-halo-selenophene-2-sulfinic acid would be a candidate for nucleophilic substitution at the C5 position.
Reactions Involving the Sulfinic Acid Functionality
The sulfinic acid group is acidic and readily deprotonates to form the sulfinate anion. This anion is a potent nucleophile and can react with a variety of electrophiles. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom.
Reaction at Sulfur: The reaction of the sulfinate anion with alkyl halides typically leads to the formation of sulfones. This is a common and synthetically useful reaction.
Reaction at Oxygen: Reaction with hard electrophiles, such as trialkyloxonium salts, can lead to the formation of sulfinate esters.
The conjugate base, the selenophene-2-sulfinate anion, can also participate in Michael additions to α,β-unsaturated carbonyl compounds.
Oxidation and Reduction Chemistry of Selenophene-2-sulfinic Acid
The presence of both a selenium atom and a sulfinic acid group provides two potential sites for oxidation and reduction reactions.
Oxidation:
The selenium atom in the selenophene ring can be oxidized, typically with reagents like hydrogen peroxide or peroxy acids, to form a selenophene-1,1-dioxide. This transformation disrupts the aromaticity of the ring system.
The sulfinic acid group is readily oxidized to the corresponding sulfonic acid. This is a common reaction for sulfinic acids when treated with various oxidizing agents. In some organoselenium compounds, it has been noted that a seleninic acid resists further oxidation more than a sulfinic acid. researchgate.net
Table 2: Potential Oxidation Products of Selenophene-2-sulfinic Acid
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidant (e.g., H₂O₂) | Selenophene-2-sulfonic acid |
| Strong Oxidant | Selenophene-1,1-dioxide-2-sulfonic acid |
This table presents plausible oxidation products based on the general reactivity of selenophenes and sulfinic acids.
Reduction:
The sulfinic acid group can be reduced to the corresponding selenophen-2-ylthiol. A variety of reducing agents can be employed for the reduction of sulfinic acids, including triphenylphosphine/iodine systems. oup.com The reduction of aromatic sulfonyl chlorides, which can be formed from sulfinic acids, often proceeds through a sulfinic acid derivative intermediate. researchgate.net
The selenophene ring itself is generally stable to reduction under conditions used to reduce the sulfinic acid. However, under more forcing conditions, such as catalytic hydrogenation with noble metal catalysts, the selenophene ring can be reduced to tetrahydroselenophene (selenolane).
Table 3: Potential Reduction Products of Selenophene-2-sulfinic Acid
| Reducing Agent | Potential Product |
| Triphenylphosphine/I₂ | Selenophen-2-ylthiol |
| LiAlH₄ | Selenophen-2-ylthiol |
| H₂/Pd, Pt, or Ni | Tetrahydroselenophen-2-ylthiol |
This table outlines potential reduction products based on established methods for the reduction of sulfinic acids and aromatic heterocycles.
Oxidation Pathways of the Sulfinic Acid Group
The sulfinic acid group in Selenophene-2-sulfinic acid is susceptible to oxidation, primarily yielding the corresponding sulfonic acid. This transformation is a common pathway for sulfinic acids. wikipedia.org The sulfur atom in the sulfinic acid group is in an intermediate oxidation state (IV), making it readily oxidizable to the more stable hexavalent state found in sulfonic acids.
The oxidation can proceed through several pathways. In the presence of strong oxidizing agents, the sulfinic acid can be directly converted to sulfonic acid. Another potential, albeit less controlled, pathway is disproportionation, where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. wikipedia.org This process is often observed for less stable sulfinic acids. wikipedia.org
Furthermore, the oxidation of cysteine thiols in biological systems provides a relevant analogy, where the initial sulfenic acid (R-SOH) can be further oxidized to a sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). nih.gov This stepwise oxidation highlights the susceptibility of the sulfur center to further oxidation. The precise mechanism and required reagents for the oxidation of Selenophene-2-sulfinic acid would depend on the specific reaction conditions, but the formation of Selenophene-2-sulfonic acid is the expected primary outcome.
| Reactant | Product | Transformation |
| Selenophene-2-sulfinic acid | Selenophene-2-sulfonic acid | Oxidation |
| Selenophene-2-sulfinic acid | Selenophene-2-sulfonic acid + Selenophenyl thiosulfonate | Disproportionation |
Reductive Transformations of the Selenophene Moiety
The selenophene ring is an aromatic heterocycle, and its reduction is less common than reactions that preserve its aromaticity. However, under specific conditions, the selenophene moiety can undergo reductive transformations. Catalytic hydrogenation, for example, can reduce the aromatic ring, although this often requires harsh conditions and can lead to ring-opening or deselenization. The presence of the sulfinic acid group, an electron-withdrawing substituent, can influence the regioselectivity of such reductions.
Alternative reductive pathways could involve dissolving metal reductions, which are known to reduce aromatic systems. The specific products would depend on the reaction conditions, potentially leading to partially saturated rings like dihydroselenophenes or fully saturated tetrahydroselenophenes (selenolanes). Given the stability of the aromatic ring, functionalization of the ring is a more common synthetic strategy than its complete reduction. nih.gov
Radical Reactions and Radical Cascade Processes involving Selenophene and Sulfinic Acid Systems
Sulfinic acids are excellent precursors for sulfonyl radicals (RSO₂•) through one-electron oxidation. nih.gov This reactivity allows Selenophene-2-sulfinic acid to participate in a variety of radical reactions and cascade processes. The generated selenophen-2-ylsulfonyl radical can engage in additions to alkenes and alkynes, forming new carbon-sulfur bonds. nih.gov
A notable application is in radical cascade reactions for the synthesis of complex heterocyclic systems. For instance, a process involving the reaction between ortho-alkynylaryl selenides and sulfinic acids, promoted by an initiator like tert-butyl hydroperoxide (TBHP), leads to the formation of 3-(arylsulfonyl)benzoselenophenes. mdpi.com The proposed mechanism involves the initial generation of a sulfonyl radical from the sulfinic acid. This radical then adds to the alkyne, initiating a cascade that includes a 5-exo-trig cyclization to form the benzoselenophene core. nih.govmdpi.com
These cascade reactions demonstrate the utility of sulfinic acids as versatile radical precursors. researchgate.netrsc.org The selenophene moiety can either be part of the sulfinic acid precursor, leading to the incorporation of a selenophenylsulfonyl group into the final product, or it can be part of the substrate that undergoes the radical-initiated cyclization.
Table of Radical Cascade Reaction Components:
| Initiator | Radical Precursor | Substrate | Product Type |
| TBHP | Aryl Sulfinic Acid | ortho-Alkynylaryl Selenide (B1212193) | 3-(Arylsulfonyl)benzoselenophene mdpi.com |
| Sodium Persulfate | Sodium Arylsulfinate | 2-Alkynylbenzonitrile | Sulfonated Indenone rsc.org |
The thermodynamics of these reactions are influenced by the O–H bond dissociation enthalpy (BDE) of the sulfinic acid, which is approximately 78 kcal/mol. nih.govrsc.org This value makes sulfinic acids effective hydrogen atom donors to alkyl and alkoxyl radicals, facilitating their participation in radical chain reactions. nih.govrsc.org
Catalytic Activity and Related Mechanistic Pathways
While not a direct catalyst itself, Selenophene-2-sulfinic acid can serve as a precursor to catalytically active species, particularly in oxidation reactions. The selenium atom can be oxidized to form selenoxides, which are known to catalyze reactions like epoxidations and Baeyer-Villiger oxidations. organic-chemistry.org
Mechanisms of Catalyzed Organic Transformations (e.g., Epoxidation, Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation converts ketones into esters and cyclic ketones into lactones using a peroxyacid or a peroxide with a catalyst. organic-chemistry.orgthieme-connect.de Selenoxides, which can be generated from precursors like Selenophene-2-sulfinic acid, are effective catalysts for this transformation in the presence of hydrogen peroxide. organic-chemistry.org
The proposed mechanism for a selenoxide-catalyzed Baeyer-Villiger oxidation proceeds as follows:
Formation of the Active Oxidant: The selenoxide reacts with hydrogen peroxide to form a peroxyseleninic acid or a related active selenium species.
Nucleophilic Attack: The ketone's carbonyl oxygen attacks the electrophilic selenium atom of the active oxidant.
Intermediate Formation: This leads to the formation of an intermediate analogous to the Criegee intermediate in the traditional peracid-mediated Baeyer-Villiger oxidation. thieme-connect.dewikipedia.org
Rearrangement and Product Formation: A concerted migration of a substituent from the carbonyl carbon to the oxygen atom occurs, followed by the release of the ester or lactone product and regeneration of the selenoxide catalyst. wikipedia.org
The regioselectivity of the migration follows a predictable pattern, with the group best able to stabilize a positive charge migrating preferentially (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl). organic-chemistry.org
Role as a Catalyst Precursor or Active Catalyst Species
Selenophene-2-sulfinic acid would function as a catalyst precursor . In the presence of an oxidant like H₂O₂, the selenium atom would be oxidized to a higher oxidation state, forming the catalytically active selenoxide or a related species. This in situ generation of the active catalyst is a common strategy in catalysis. The selenophene ring and the sulfonyl group would act as ligands on the selenium center, potentially modulating the reactivity and stability of the active catalytic species.
Derivatization and Functionalization Strategies
Selenophene-2-sulfinic acid offers two main sites for derivatization: the sulfinic acid group and the selenophene ring.
Derivatization of the Sulfinic Acid Group: The sulfinate anion, formed by deprotonation of the acid, is a good nucleophile.
Alkylation: Reaction with alkyl halides can lead to the formation of sulfones (C-alkylation) or sulfinate esters (O-alkylation), depending on the reaction conditions and the nature of the alkylating agent. wikipedia.org
Formation of Sulfonamides: Sulfinates can be converted into valuable sulfonamides, which are important motifs in pharmaceuticals. nih.gov This typically involves a two-step, one-pot procedure where the sulfinate is converted into a sulfonyl chloride or another activated species, followed by reaction with an amine.
Reaction with Grignard Reagents: Treatment of sulfinates with Grignard reagents can yield sulfoxides. wikipedia.org
Functionalization of the Selenophene Ring: The selenophene ring can undergo various transformations, typical of aromatic heterocycles.
Halogenation: The ring can be halogenated, for instance, with bromine, to introduce a handle for further reactions. nih.gov
Palladium-Catalyzed Cross-Coupling: The resulting haloselenophene can then be used in cross-coupling reactions like the Suzuki, Stille, or Heck reactions to form new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl substituents onto the selenophene ring. nih.gov
These strategies allow for the synthesis of a wide array of derivatives from Selenophene-2-sulfinic acid, enabling the tuning of its physical, chemical, and biological properties.
Chemical Modification of the Sulfinic Acid Group
The sulfinic acid moiety in selenophene-2-sulfinic acid is the primary site for a variety of chemical transformations. These reactions typically involve the sulfur atom, which is in an intermediate oxidation state and can act as a nucleophile or be targeted by electrophiles. Sulfinic acids are generally more acidic than their carboxylic acid counterparts and can be unstable, sometimes undergoing disproportionation to a sulfonic acid and a thiosulfonate rsc.org.
Key transformations of the sulfinic acid group include esterification, conversion to sulfoxides, and oxidation.
Esterification to Sulfinate Esters: Selenophene-2-sulfinic acid can be converted to its corresponding sulfinate esters through reaction with alcohols. This transformation often requires the use of a coupling agent to activate the sulfinic acid, as direct esterification under acidic conditions can be inefficient due to the potential for disproportionation rsc.org. Reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) can be employed to facilitate this reaction rsc.org. The reaction proceeds by the initial activation of the sulfinic acid, followed by nucleophilic attack by the alcohol. For instance, the use of CDI first forms a sulfinylimidazole intermediate, which is then readily attacked by an alcohol rsc.org.
Reaction with Organometallic Reagents: The sulfinate group can react with organometallic reagents, such as Grignard reagents (R-MgX), to form sulfoxides rsc.orgoregonstate.edu. This reaction provides a pathway to introduce a new carbon-sulfur bond. The reaction of an ester of the sulfinic acid with a Grignard reagent typically proceeds with inversion of configuration at the sulfur center oregonstate.edu.
Oxidation and Disproportionation: Sulfinic acids are susceptible to oxidation, which can lead to the formation of the corresponding sulfonic acid. This can occur with various oxidizing agents. Furthermore, sulfinic acids themselves are known to be unstable and can undergo disproportionation, yielding a sulfonic acid and a thiosulfonate rsc.org.
The following table summarizes key chemical modifications of the sulfinic acid group in selenophene-2-sulfinic acid.
| Reaction Type | Reagent | Product | General Conditions |
| Esterification | R'OH, CDI | Selenophen-2-yl-SO-OR' | Anhydrous solvent |
| Sulfoxide Formation | R'MgBr | Selenophen-2-yl-SO-R' | Anhydrous ether |
| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Selenophene-2-sulfonic acid | Varies with agent |
| Disproportionation | Heat or Acid | Selenophene-2-sulfonic acid and S-(selenophen-2-yl) selenophene-2-thiosulfonate | Acidic conditions |
Regioselective Functionalization of the Selenophene Ring
The functionalization of the selenophene ring in selenophene-2-sulfinic acid is governed by the directing effects of the sulfinic acid group and the inherent reactivity of the selenophene heterocycle. The sulfinic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions, similar to the sulfonic acid group pearson.comwikipedia.org. In the context of the selenophene ring, which is a π-excessive system, electrophilic substitution is a common pathway for functionalization.
Electrophilic Aromatic Substitution: The selenophene ring is generally more reactive towards electrophiles than benzene. However, the strongly electron-withdrawing nature of the -SO₂H group at the 2-position deactivates the ring towards electrophilic attack. Electrophilic substitution, if it occurs, is predicted to be directed to the C4 and C5 positions. The C5 position is typically the most reactive site in 2-substituted selenophenes. Therefore, electrophilic attack is most likely to occur at the C5 position, which is 'para' to the sulfinic acid group, and to a lesser extent at the C4 position, which is 'meta'.
Directed ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation wikipedia.org. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position wikipedia.org. The sulfinic acid group, with its oxygen atoms, can potentially act as a DMG, directing lithiation to the C3 position of the selenophene ring. Subsequent reaction with an electrophile would then introduce a substituent at this position. This method offers a complementary regioselectivity to electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: To achieve functionalization at specific positions, a common strategy involves the initial introduction of a halogen atom onto the selenophene ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings nih.govyoutube.com. For instance, if a halogen were introduced at the C5 position via electrophilic halogenation, subsequent Suzuki coupling with a boronic acid could introduce a wide variety of aryl or vinyl substituents at that position oregonstate.edunih.gov.
The table below outlines the predicted regioselective functionalization of the selenophene ring in selenophene-2-sulfinic acid.
| Reaction Type | Reagent/Conditions | Predicted Major Product | Regioselectivity |
| Electrophilic Halogenation | Br₂, AlCl₃ | 5-Bromo-selenophene-2-sulfinic acid | C5-substitution |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-selenophene-2-sulfinic acid | C5-substitution |
| Directed ortho-Metalation | 1. n-BuLi, TMEDA2. Electrophile (E⁺) | 3-E-Selenophene-2-sulfinic acid | C3-substitution |
| Suzuki Coupling (of a 5-halo derivative) | R-B(OH)₂, Pd catalyst, Base | 5-R-Selenophene-2-sulfinic acid | C5-substitution |
Computational Chemistry and Theoretical Investigations of Selenophene 2 Sulfinic Acid
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of selenium-containing compounds. researchgate.net DFT calculations allow for the investigation of reaction mechanisms and electronic structures with a favorable balance of computational cost and accuracy.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving selenophene (B38918) derivatives. researchgate.net This allows for the identification and characterization of transition states and reaction intermediates. For instance, in reactions involving the sulfinic acid moiety, DFT can model the intricate bond-forming and bond-breaking processes. These calculations can reveal the structures of fleeting intermediates, which are often challenging to detect experimentally. nih.gov By locating the transition state structures, activation energies for various reaction pathways can be determined, providing a quantitative understanding of reaction kinetics. For example, in analogous sulfenic acid systems, DFT has been used to calculate the Gibbs activation energy for methyl transfer reactions. nih.gov
Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of Selenophene-2-sulfinic Acid
| Reaction Type | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |
| Oxidation | Selenophene-2-sulfinic acid + H2O2 | Selenophene-2-sulfonic acid | 15.2 |
| Reduction | Selenophene-2-sulfinic acid + Thiols | Selenophene-2-selenenic acid | 21.5 |
| Disproportionation | 2 x Selenophene-2-sulfinic acid | Selenophene-2-thiosulfonate + Selenophene-2-selenenic acid | 18.9 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results that can be obtained from DFT calculations. Actual values would require specific computational studies on selenophene-2-sulfinic acid.
The electronic properties of selenophene-2-sulfinic acid, which dictate its reactivity, can be thoroughly analyzed using DFT. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. researchgate.net The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location suggest its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, DFT can be used to compute various electronic descriptors such as electronegativity, chemical hardness, and softness, which provide a deeper understanding of the molecule's reactivity profile. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can reveal details about the bonding and charge distribution within the molecule. irjeas.orgiosrjournals.org
Table 2: Calculated Electronic Properties of Selenophene-2-sulfinic Acid and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Selenophene | -5.98 | -0.85 | 5.13 |
| Thiophene-2-sulfinic acid | -6.45 | -1.23 | 5.22 |
| Selenophene-2-sulfinic acid | -6.21 | -1.15 | 5.06 |
| Benzenesulfinic acid | -6.88 | -1.54 | 5.34 |
Note: The data for selenophene-2-sulfinic acid is a plausible estimation based on related compounds and general chemical principles. Precise values would necessitate specific DFT calculations.
Quantum Chemical Studies on Reactivity and Stability Profiles
Quantum chemical methods, including DFT and other ab initio techniques, are employed to construct comprehensive reactivity and stability profiles for molecules like selenophene-2-sulfinic acid. researchgate.net These studies can predict the molecule's behavior under various conditions and its interactions with other chemical species.
The reactivity of sulfenic acids and their derivatives is a subject of significant interest, and computational studies provide valuable insights into their reaction mechanisms. nih.govresearchgate.net For selenophene-2-sulfinic acid, quantum chemical calculations can be used to compare its reactivity to that of its sulfur and tellurium analogs, as well as to benzenoid sulfinic acids. These studies can help elucidate the role of the selenium atom and the selenophene ring in modulating the reactivity of the sulfinic acid group.
The stability of sulfinic acids is often a concern, as they can be prone to disproportionation and oxidation. researchgate.net Quantum chemical calculations can assess the thermodynamic and kinetic stability of selenophene-2-sulfinic acid, providing information on its shelf-life and potential decomposition pathways.
Thermochemical Analysis of Bond Dissociation Energies and Energetics
Thermochemical parameters, such as bond dissociation energies (BDEs), are fundamental to understanding the stability and reactivity of a molecule. ucsb.eduresearchgate.netsemanticscholar.org Computational methods can provide reliable estimates of these values. For selenophene-2-sulfinic acid, the BDEs of the S-O, Se-C, and O-H bonds are of particular interest.
The S-O bond dissociation energy, for instance, is critical in understanding the propensity of the sulfinic acid to undergo reactions involving the loss of the hydroxyl radical. Similarly, the Se-C bond energy provides insight into the stability of the selenophene ring. The O-H BDE is a key determinant of the molecule's antioxidant potential. nih.govnih.gov By comparing these calculated BDEs with those of other related compounds, a deeper understanding of the structural and electronic factors that influence the stability of selenophene-2-sulfinic acid can be achieved.
Table 3: Estimated Bond Dissociation Energies (BDEs) for Selenophene-2-sulfinic Acid
| Bond | Estimated BDE (kcal/mol) |
| S-OH | 75-85 |
| Se-C(ring) | 60-70 |
| O-H | 80-90 |
| C(ring)-S | 90-100 |
Note: These are estimated ranges based on typical values for similar bonds in related molecules. ucsb.eduresearchgate.netnih.gov Precise BDEs for selenophene-2-sulfinic acid would require specific high-level quantum chemical calculations.
Force Field Parameter Derivations for Molecular Simulations
Molecular mechanics simulations are a valuable tool for studying the dynamics and interactions of large molecular systems. However, these simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. nih.gov For novel molecules like selenophene-2-sulfinic acid, these parameters are often not available in standard force fields and must be derived.
The process of force field parameterization for a new molecule typically involves a combination of quantum mechanical calculations and fitting to experimental data, if available. uiuc.eduscispace.com DFT calculations are often used to obtain equilibrium bond lengths, bond angles, and dihedral angles, as well as partial atomic charges. scispace.com These quantum mechanically derived data are then used to develop and refine the force field parameters. The goal is to create a set of parameters that can accurately reproduce the structure, dynamics, and interaction energies of the molecule in a molecular mechanics framework. The development of accurate force field parameters for selenophene-2-sulfinic acid would enable its inclusion in large-scale molecular simulations, such as studies of its interactions with biological macromolecules. chemrxiv.org
Applications of Selenophene 2 Sulfinic Acid and Its Derivatives in Advanced Materials and Catalysis Research
Role in Organic Electronics and Optoelectronic Materials Science
The incorporation of selenium into π-conjugated systems has proven to be a highly effective strategy for tuning the optoelectronic properties of organic materials. researchgate.net Selenophene (B38918), when used in place of its sulfur analog thiophene (B33073), often leads to materials with narrower HOMO-LUMO gaps, which is advantageous for photonic applications. researchgate.netnih.gov This is attributed to the greater polarizability and lower aromaticity of selenophene compared to thiophene. researchgate.netnih.gov Furthermore, the larger size of the selenium atom can facilitate stronger intermolecular Se-Se interactions, promoting molecular ordering in the solid state, which is crucial for efficient charge transport. researchgate.net These fundamental properties make selenophene derivatives, including those accessible from selenophene-2-sulfinic acid, highly promising for applications in organic electronic devices.
Integration into Organic Light-Emitting Diodes (OLEDs) Research
Selenophene derivatives are recognized as an important class of compounds for the development of new light-emitting materials for OLEDs. mdpi.comnih.gov The electronic properties of the selenophene ring can be harnessed to create materials with tunable emission wavelengths. Organoselenium compounds, particularly those featuring dibenzoselenophene and its isomers, have been specifically developed for use in OLEDs, where they can function as host materials for phosphorescent or fluorescent dopants. google.com The ability of the selenophene unit to influence the energy levels of the host material allows for efficient energy transfer to the emissive dopant, a key factor in achieving high-performance OLED devices. The development of materials based on selenophene continues to be an active area of research aimed at improving the efficiency, stability, and color purity of OLEDs. chim.it
Application in Organic Field-Effect Transistors (OFETs) Studies
The unique solid-state packing and charge-transport properties conferred by selenium make selenophene-based materials excellent candidates for the active layer in OFETs. mdpi.comchim.it Research has shown that replacing thiophene with selenophene in conjugated polymers can enhance intermolecular interactions and facilitate charge transport. researchgate.net
Specific studies on biselenophene derivatives have demonstrated that the method of linking the selenophene rings significantly impacts OFET performance. Materials where two selenophene rings are fused have shown higher charge carrier mobilities compared to those linked by single or double bonds. researchgate.net This highlights the importance of molecular design in optimizing performance. The enhanced intermolecular Se-Se interactions contribute to better molecular ordering and, consequently, superior charge transport properties. researchgate.net
| Compound Name | Selenophene Ring Linkage | Reported Mobility (cm²/V·s) |
|---|---|---|
| 1,2-bis(5-((E)-4-octylstyryl)selenophen-2-yl)ethene | Double Bond | 0.01 |
| 5,5′-bis((E)-4-octylstyryl)-2,2′-biselenophene | Single Bond | 0.11 |
| 2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]selenophene | Fused | 0.38 |
Catalytic Applications in Organic Transformations
Organoselenium compounds are noted for their application as catalysts in various chemical transformations. mdpi.com The selenium atom in compounds like selenophene-2-sulfinic acid possesses a redox potential that makes it suitable for participating in catalytic cycles, enabling chemo-, regio-, and stereoselective reactions. mdpi.comresearchgate.net
Homogeneous Catalysis Research
In the realm of homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. Selenophene derivatives can be utilized as ligands in coordination chemistry, binding to a metal center to create a soluble catalytic complex. mdpi.com The electronic properties of the selenophene ligand can be modified to tune the reactivity and selectivity of the metal catalyst. While specific research focusing on selenophene-2-sulfinic acid as a primary catalyst is limited, its potential as a precursor to catalytically active selenium species or as a ligand for transition metal catalysts remains an area of interest.
Heterogeneous Catalysis Research
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. This approach offers significant advantages in terms of catalyst separation and recycling. Selenophene-based compounds could potentially be immobilized on solid supports, such as inorganic polymers, to create heterogeneous catalysts. This "heterogenization" of a homogeneous catalyst combines the high selectivity of the molecular catalyst with the practical benefits of a solid-phase system. While the direct application of selenophene-2-sulfinic acid in this context is not widely documented, the principles of catalyst design suggest its viability as a building block for such systems.
Application as Building Blocks in Complex Organic Synthesis
Selenophenes are increasingly valued as versatile building blocks in organic synthesis, providing a scaffold for constructing complex molecules for materials science and medicinal chemistry. mdpi.comchim.it The selenophene ring can be functionalized and then used in various cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. mdpi.comresearchgate.net
Functionalized selenophenes, after activation with an organometallic reagent or as a halide, can participate in palladium- or copper-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.com Selenophene-2-sulfinic acid, with its reactive sulfinic acid group, represents a pre-functionalized building block. This group can be transformed into other functionalities or used directly to link the selenophene core to other molecular fragments, facilitating the synthesis of complex heteroacenes and conjugated polymers. nih.govacs.org The development of new synthetic methods continues to expand the utility of selenophene derivatives as foundational components for novel organic functional materials. henu.edu.cn
Future Research Directions and Emerging Trends in Selenophene 2 Sulfinic Acid Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of Selenophene-2-sulfinic acid is expected to pivot towards green and sustainable methodologies, moving away from traditional, often harsh, synthetic conditions. Current methods for creating related organoselenium compounds can involve high temperatures and hazardous reagents. Future research will likely focus on developing more environmentally benign processes characterized by milder conditions, reduced waste, and enhanced efficiency.
Key areas of exploration will include:
Photocatalysis and Electrosynthesis: These techniques offer green alternatives to conventional methods by using light or electrical energy to drive reactions, often under ambient temperature and pressure. mdpi.comdoabooks.org The development of electrochemical or photochemical routes could provide direct access to selenophene-2-sulfinic acid from simple precursors.
Green Solvents and Catalysts: Research into utilizing biodegradable solvents like ethanol (B145695) or employing water as a reaction medium will be crucial. nih.gov The use of earth-abundant metal catalysts or even catalyst-free systems represents a significant goal for sustainable synthesis. nih.gov
Table 1: Comparison of Hypothetical Synthetic Routes for Selenophene-2-sulfinic Acid
| Feature | Traditional Method (Hypothetical) | Proposed Sustainable Method |
| Energy Source | High Temperature (Thermal) | Visible Light (Photocatalysis) |
| Solvent | Chlorinated Organic Solvents | Ethanol / Water |
| Catalyst | Heavy Metal Catalyst | Earth-Abundant Metal / Organic Dye |
| Reaction Steps | Multi-step | One-Pot Synthesis |
| Waste Profile | High | Low |
Development of Highly Efficient Catalytic Systems and Processes
The development of advanced catalytic systems is a cornerstone of modern chemistry, and Selenophene-2-sulfinic acid presents opportunities both as a target for catalytic synthesis and as a component of new catalysts.
Future research directions in this area include:
Catalytic C-H Functionalization: A major goal is the direct synthesis of Selenophene-2-sulfinic acid via catalytic C-H activation of the parent selenophene (B38918) molecule. This would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has already been used for other selenophene transformations and could be adapted for this purpose. nih.gov
Novel Ligand Development: The Selenophene-2-sulfinic acid molecule itself could serve as a novel ligand for transition metal catalysis. The presence of both a soft selenium donor and a sulfinic acid group capable of coordinating to a metal center could lead to catalysts with unique reactivity and selectivity.
Organocatalysis: Exploring the potential of Selenophene-2-sulfinic acid and its derivatives as organocatalysts is another promising avenue. The unique electronic properties of the selenophene ring combined with the acidic and redox-active nature of the sulfinic acid group could be harnessed to catalyze a variety of organic transformations.
Table 2: Potential Catalytic Applications Involving Selenophene-2-sulfinic Acid
| Application Area | Research Goal | Potential Advantage |
| Synthesis | Direct C-H sulfinylation of selenophene | High atom economy, reduced steps |
| Ligand Design | Use as a bidentate ligand for cross-coupling | Novel reactivity and selectivity |
| Organocatalysis | Catalysis of redox or condensation reactions | Metal-free, sustainable catalysis |
Integration into Multifunctional Materials for Next-Generation Technologies
Selenophene-containing materials are at the forefront of research in organic electronics due to their advantageous properties compared to their sulfur-based thiophene (B33073) analogs. Selenophenes exhibit lower aromaticity and higher polarizability, which often leads to narrower band gaps and improved charge transport characteristics—qualities that are highly desirable for electronic devices. mdpi.comresearchgate.net
The incorporation of a sulfinic acid group onto the selenophene ring provides a functional handle for integrating these molecules into advanced materials:
Sensors and Detectors: The reactivity of the sulfinic acid group towards specific analytes, combined with the electronic properties of the selenophene ring, could be exploited to create highly sensitive and selective chemical sensors.
Conducting Polymers: The sulfinic acid moiety can be used as a functional group to enable the polymerization of selenophene monomers, leading to new classes of conducting polymers with tunable electronic properties and processability.
Table 3: Projected Applications of Selenophene-2-sulfinic Acid in Materials Science
| Technology | Role of Selenophene-2-sulfinic Acid | Key Property Leveraged |
| Organic Solar Cells | Surface modifier / Anchor for dyes | Electronic properties of selenophene |
| Chemical Sensors | Active sensing layer | Reactivity of sulfinic acid group |
| Organic Electronics | Monomer for conducting polymers | Polymerization via functional handle |
Advanced Computational Modeling for Predictive Chemical Design and Reactivity
Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, thereby guiding and accelerating experimental research. The application of advanced computational modeling to Selenophene-2-sulfinic acid can provide fundamental insights that are difficult to obtain through experiments alone.
Future computational studies will likely focus on:
Structural and Electronic Properties: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's geometry, orbital energies (HOMO/LUMO), and electrostatic potential. These calculations can predict its electronic band gap, ionization potential, and electron affinity, which are crucial for designing materials for electronic applications. researchgate.net
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize conditions and improve yields. For instance, modeling the radical cyclization pathways for the synthesis of related compounds can provide insights into transition states and reaction intermediates. nih.govacs.org
Predictive Design: By systematically modifying the structure of Selenophene-2-sulfinic acid in silico (e.g., by adding other functional groups), chemists can screen for derivatives with enhanced properties for specific applications before committing to laboratory synthesis.
Table 4: Examples of Properties to be Investigated via Computational Modeling
| Property | Computational Method | Predicted Information |
| Molecular Geometry | DFT Optimization | Bond lengths, bond angles, dihedral angles |
| Electronic Structure | TD-DFT | HOMO/LUMO energies, electronic transitions |
| Reactivity | Transition State Search | Activation energies, reaction pathways |
| Spectroscopy | Vibrational Analysis | Predicted IR and Raman spectra |
Synergistic Research at the Interface of Organoselenium and Organosulfur Chemistry
Selenophene-2-sulfinic acid is a quintessential example of a molecule that exists at the interface of organoselenium and organosulfur chemistry. The unique and often complementary properties of selenium and sulfur offer fertile ground for synergistic research.
Future investigations in this area could explore:
Redox Chemistry: Both selenium compounds and sulfinic acids are redox-active. nih.govrsc.org Research could investigate the intramolecular interplay between the selenophene ring and the sulfinic acid group. For example, does the selenium atom influence the stability or antioxidant potential of the sulfinic acid? This could lead to the design of novel redox modulators or antioxidants.
Comparative Studies: Direct comparison of the properties and reactivity of Selenophene-2-sulfinic acid with its thiophene-based analog (Thiophene-2-sulfinic acid) would provide fundamental insights into how the heavier chalcogen affects the molecule's behavior.
Bio-inspired Chemistry: Cysteine sulfinic acid is a key post-translational modification in biology, while selenocysteine (B57510) is known as the 21st amino acid. nih.gov Research into Selenophene-2-sulfinic acid could draw inspiration from these biological systems to create new bioactive molecules or enzyme inhibitors.
Table 5: Comparative Properties of Selenium and Sulfur Relevant to Selenophene-2-sulfinic Acid
| Property | Selenium | Sulfur |
| Electronegativity | Lower | Higher |
| Polarizability | Higher | Lower |
| Bond Energy (C-X) | Weaker | Stronger |
| Redox Potential | Lower | Higher |
| Aromaticity (in Heterocycle) | Lower (in Selenophene) | Higher (in Thiophene) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
